DP Antagonist Binding Affinity
In the Merck Frosst prostaglandin D₂ receptor antagonist program, the 5‑fluoro substituent on the tetrahydrocyclopenta[b]indole core was identified as a critical determinant of DP receptor binding. Compound (13) containing a 5‑fluoro‑7‑methylsulfonyl substitution pattern exhibited a Kᵢ of < 10 nM in DP receptor binding assays, whereas the corresponding 5‑des‑fluoro (5‑H) analog showed a Kᵢ of > 100 nM, representing a >10‑fold loss in affinity [1]. The 5‑CH₃ analog was not explicitly reported in the patent but was noted as part of the generic SAR that established the preference for 5‑fluoro over other 5‑substituents for DP potency [1]. This quantitative difference establishes the 5‑fluoro compound as the validated intermediate for any DP antagonist lead optimization campaign.
| Evidence Dimension | DP receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ < 10 nM (compound (13) series, 5‑fluoro‑7‑methylsulfonyl derivative) |
| Comparator Or Baseline | 5‑H analog: Kᵢ > 100 nM |
| Quantified Difference | >10‑fold loss in DP binding affinity upon removal of 5‑F |
| Conditions | Radioligand displacement assay using human DP receptor expressed in HEK293 cell membranes |
Why This Matters
A >10‑fold difference in target binding affinity means that procurement of the non‑fluorinated analog will fail to deliver the potency required for cellular or in vivo DP antagonism studies.
- [1] Berthelette, C. et al. Fluoro substituted cycloalkanoindoles, compositions containing such compounds and methods of treatment. U.S. Patent US7317036B2, 2008. Examples 1–15 and Tables 1–3. View Source
